molecular formula C11H5ClF3NO3 B15206363 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B15206363
M. Wt: 291.61 g/mol
InChI Key: CEEPEHQQQFSLCH-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, including cyclization, halogenation, and fluorination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by selective halogenation and fluorination. These processes are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and potency compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H5ClF3NO3

Molecular Weight

291.61 g/mol

IUPAC Name

5-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5ClF3NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19)

InChI Key

CEEPEHQQQFSLCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)Cl

Origin of Product

United States

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